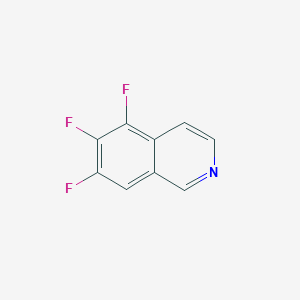

5,6,7-Trifluoro-isoquinoline

Description

Significance of Organofluorine Chemistry in Contemporary Synthetic Design

Organofluorine chemistry has established itself as a vibrant and critical field in organic synthesis and materials science. rsc.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.orgevitachem.com Due to the high electronegativity and small size of the fluorine atom, its incorporation can significantly improve metabolic stability, lipophilicity, binding affinity, and bioavailability of a molecule. rsc.orgwhiterose.ac.ukdrugbank.com These modifications are highly desirable in drug discovery and development, which is evidenced by the fact that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom. whiterose.ac.ukacs.orgontosight.ai The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts enhanced thermal and chemical stability to the parent molecule. drugbank.comrsc.org

The trifluoromethyl (CF₃) group, in particular, is a common substituent used to enhance metabolic stability and lipophilicity. The synthesis of organofluorine compounds presents unique challenges due to the scarcity of naturally occurring fluorinated molecules, driving chemists to develop novel and versatile fluorination methods. rsc.org

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | The strength of the C-F bond makes it resistant to enzymatic cleavage. drugbank.com |

| Lipophilicity | Increased | Fluorine and especially fluoroalkyl groups like -CF₃ increase the molecule's oil/water partition coefficient. rsc.org |

| Binding Affinity | Modulated | Fluorine can alter the electronic properties (pKa) of nearby functional groups and participate in unique non-covalent interactions with biological targets. whiterose.ac.ukresearchgate.net |

| Bioavailability | Improved | Enhanced lipophilicity and metabolic stability often lead to better absorption and prolonged action in the body. researchgate.net |

Overview of Isoquinoline (B145761) Scaffold in Chemical Sciences

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.govmdpi.comclockss.org This core is present in a vast number of natural products, particularly alkaloids, and synthetic compounds that exhibit a broad spectrum of biological activities. rsc.orgnih.gov

Derivatives of isoquinoline are integral to numerous clinically used drugs and compounds under investigation for treating a wide array of diseases, including cancer, microbial infections, and neurological disorders. nih.govclockss.orgresearchgate.netrsc.org Their versatility also extends to materials science, where they are explored for their optical and electronic properties in applications like organic light-emitting diodes (OLEDs). researchgate.net The development of new synthetic methodologies to construct and functionalize the isoquinoline skeleton remains a highly active area of research. mdpi.com

Table 2: Examples of Biological Activities of Isoquinoline Derivatives

| Biological Activity | Example Application Area |

| Anticancer | Inhibition of tubulin polymerization, induction of apoptosis. nih.govrsc.org |

| Antimicrobial | Agents against bacteria and fungi. nih.govrsc.org |

| Antiviral | Inhibition of viral replication. |

| Antihypertensive | Cardiovascular disease treatment. nih.gov |

| Anti-inflammatory | Reduction of inflammation. nih.gov |

Rationale for Research Focus on Polyfluorinated Isoquinoline Systems, with Emphasis on 5,6,7-Trifluoro-isoquinoline

The combination of the desirable properties of organofluorine compounds with the privileged isoquinoline scaffold provides a powerful strategy for developing novel chemical entities. While the introduction of a single fluorine atom or a trifluoromethyl group is a well-established tactic, the focus on polyfluorinated systems like this compound is driven by the quest for molecules with finely tuned and potentially superior properties.

Direct research data specifically on this compound is limited in publicly accessible literature. However, the rationale for its investigation can be inferred from research on closely related structures. For instance, the existence of derivatives such as 5,6,7-Trifluoroisoquinoline-1-carboxylic acid indicates that this polyfluorinated isoquinoline core is a viable synthetic target. bldpharm.com The presence of multiple fluorine atoms on the benzene ring of the isoquinoline skeleton is expected to profoundly influence the electronic distribution, reactivity, and ultimately the biological activity of the molecule.

Furthermore, the 5,6,7-trifluoro substitution pattern has been identified in other bioactive heterocyclic systems. A notable example is 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide , which has been developed as a potent and selective inhibitor of the androgen receptor for treating castration-resistant prostate cancer. nih.govacs.org The specific polyfluorination in this molecule was crucial for achieving high potency and improved metabolic stability. This suggests that the 5,6,7-trifluoro motif is a valuable substitution pattern for modulating biological activity, providing a strong justification for its exploration within the isoquinoline framework. The synthesis of such polyfluorinated heterocycles often requires specialized methods, such as the Bischler–Napieralski reaction with fluorinated precursors or modern visible-light-induced cyclizations. whiterose.ac.ukacs.org

Historical Context of Fluorine Incorporation into Nitrogen Heterocycles

The journey of incorporating fluorine into bioactive molecules, particularly nitrogen heterocycles, has a rich history. A pivotal moment was the approval of the first fluorinated drug, Fludrocortisone , a synthetic corticosteroid, in 1954. drugbank.comacs.org This was followed by the landmark synthesis of the anticancer drug 5-Fluorouracil in 1957, which firmly established the value of fluorination in medicinal chemistry. whiterose.ac.ukontosight.ai

Initially, the synthesis of fluorinated compounds was challenging. However, the development of new synthetic tools, especially N-F fluorinating agents, has made the introduction of fluorine more accessible and controllable. nih.gov These advancements have enabled chemists to strategically place fluorine atoms not just on aromatic rings but also in stereochemically defined positions, leading to sophisticated molecular designs. researchgate.netsmolecule.com The continuous evolution of synthetic methods allows for the creation of increasingly complex fluorinated nitrogen heterocycles, expanding the chemical space available for drug discovery and materials science. chemshuttle.com

Structure

3D Structure

Properties

Molecular Formula |

C9H4F3N |

|---|---|

Molecular Weight |

183.13 g/mol |

IUPAC Name |

5,6,7-trifluoroisoquinoline |

InChI |

InChI=1S/C9H4F3N/c10-7-3-5-4-13-2-1-6(5)8(11)9(7)12/h1-4H |

InChI Key |

WAKOKPIOTSYDIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=CC(=C(C(=C21)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5,6,7 Trifluoro Isoquinoline and Its Structural Analogues

Classical Isoquinoline (B145761) Annulation Reactions and their Adaptation for Fluorinated Precursors

Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, rely on intramolecular electrophilic aromatic substitution. The presence of multiple electron-withdrawing fluorine atoms on the benzene (B151609) ring, as in the precursor to 5,6,7-trifluoro-isoquinoline, deactivates the ring, posing a significant challenge to these traditional acid-catalyzed cyclization reactions.

Bischler-Napieralski Reaction and Fluorine-Containing Substrates

The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent, typically a strong Lewis acid like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgslideshare.net The reaction proceeds through an electrophilic attack of a nitrilium ion intermediate on the aromatic ring. nrochemistry.com For the synthesis of a this compound derivative, a precursor such as N-(2-(2,3,4-trifluorophenyl)ethyl)acetamide would be required.

The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-donating groups activates the ring towards electrophilic substitution, facilitating the reaction. nrochemistry.com Conversely, the three fluorine atoms in the precursor to this compound would significantly deactivate the aromatic ring, making the intramolecular cyclization step considerably more difficult. To overcome this, harsher reaction conditions, such as higher temperatures and stronger dehydrating agents (e.g., P₂O₅ in refluxing POCl₃), might be necessary. wikipedia.org However, such conditions could also lead to undesired side reactions. Modern modifications of the Bischler-Napieralski reaction using milder reagents like trifluoromethanesulfonic anhydride (B1165640) have shown success with some halogenated phenethylamides, which could potentially be adapted for trifluorinated substrates. nih.gov

Pomeranz-Fritsch Cyclization for Trifluoroisoquinoline Formation

The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com To synthesize this compound, 2,3,4-trifluorobenzaldehyde (B65282) would be the required starting material.

Similar to the Bischler-Napieralski reaction, the key step in the Pomeranz-Fritsch cyclization is an electrophilic attack on the aromatic ring. wikipedia.org The deactivating effect of the three fluorine atoms on the benzaldehyde precursor would likely hinder the cyclization. While the reaction can be promoted by various acids, including sulfuric acid and Lewis acids like trifluoroacetic anhydride, the efficiency of the cyclization is expected to be low for such an electron-deficient aromatic system. wikipedia.orgresearchgate.net

Pictet-Spengler Reaction in the Context of Polyfluorinated Systems

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. wikipedia.orgnih.gov The synthesis of this compound via this method would necessitate a 2-(2,3,4-trifluorophenyl)ethylamine precursor.

The success of the Pictet-Spengler reaction is also sensitive to the nucleophilicity of the aromatic ring. wikipedia.org While highly nucleophilic aromatic systems like indoles undergo this reaction under mild conditions, less nucleophilic rings require stronger acids and higher temperatures. wikipedia.org The trifluorinated benzene ring is significantly less nucleophilic, which would likely make the intramolecular cyclization challenging under standard Pictet-Spengler conditions. The formation of the intermediate iminium ion is a key step, and while this is generally achievable, the subsequent electrophilic attack on the deactivated trifluorinated ring would be the rate-limiting and most difficult step. nih.gov

Transition Metal-Catalyzed Approaches for Trifluoroisoquinoline Synthesis

Transition metal-catalyzed reactions, particularly those involving palladium, rhodium, and cobalt, have emerged as powerful tools for the synthesis of substituted isoquinolines. These methods often proceed through different mechanisms than the classical annulations, such as C-H activation, and can be more tolerant of a wider range of functional groups, including electron-withdrawing substituents like fluorine.

Palladium-Catalyzed Cyclizations and Cross-Coupling Strategies

Palladium-catalyzed reactions have been extensively used for the synthesis of isoquinoline derivatives. researchgate.netnih.gov These methods often involve the coupling of ortho-functionalized aryl precursors with alkynes or other coupling partners. For the synthesis of this compound, a suitably substituted trifluorobenzene derivative would be the starting point. While direct examples for the 5,6,7-trifluoro pattern are not prominent in the literature, the general applicability of these methods to halogenated substrates suggests their potential.

Palladium-catalyzed C-H activation/annulation reactions represent a highly atom-economical approach to isoquinoline synthesis. mdpi.com These reactions typically involve the directed C-H activation of a benzamide (B126) or a similar directing group-containing substrate, followed by annulation with an alkyne or alkene. mdpi.com The directing group plays a crucial role in controlling the regioselectivity of the C-H activation.

While palladium is a common catalyst for such transformations, recent research has also highlighted the efficacy of rhodium and cobalt catalysts in the synthesis of fluorinated isoquinolones. nih.govacs.org For instance, cobalt-catalyzed C-H activation/annulation of benzamides with fluorine-containing alkynes has been shown to produce 3- and 4-fluoroalkylated isoquinolinones in good yields. nih.gov This demonstrates the feasibility of using C-H activation strategies for the incorporation of fluorine into the isoquinoline core. Similarly, rhodium(III)-catalyzed [4+2] annulation has been employed to create vinyl fluorinated isoquinolones. acs.org

The following table summarizes representative examples of transition metal-catalyzed synthesis of fluorinated isoquinoline derivatives, showcasing the potential of these methods for the synthesis of polyfluorinated systems like this compound.

| Catalyst/Reagents | Fluorinated Substrate(s) | Fluorinated Product(s) | Yield (%) | Reference |

| Co(acac)₂·2H₂O, AgNO₃, KOAc | Benzamides and Fluoroalkylated Alkynes | 3- and 4-Fluoroalkylated Isoquinolinones | Good to Excellent | nih.gov |

| [CpRhCl₂]₂, AgSbF₆ | Oxadiazoles (B1248032) and Difluoromethylene Alkynes | Vinyl Fluorinated Isoquinolines | Not Specified | acs.org |

| [CpRhCl₂]₂, CsOAc | N-(pivaloyloxy)benzamides and Ethylene/Propyne | Dihydroisoquinolones and Methylisoquinolones | 39-96 | organic-chemistry.org |

These examples underscore the growing importance of transition metal-catalyzed C-H activation/annulation in accessing fluorinated isoquinoline scaffolds. While a direct synthesis of this compound using these methods has not been explicitly reported, the tolerance of these catalytic systems to fluorine substituents suggests that with the appropriate trifluorinated starting materials, these modern synthetic strategies hold significant promise for achieving this target.

Suzuki-Miyaura Coupling in Fluorinated Isoquinoline Construction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.gov This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, has been widely applied in the synthesis of biaryl compounds and other complex molecules. nih.govmdpi.com While direct synthesis of this compound using this method is not extensively documented, its application to structurally similar fluorinated heterocycles highlights its potential.

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl and heteroaryl substituents onto a pre-existing fluorinated isoquinoline core. For instance, a bromo-trifluoro-isoquinoline could be coupled with various arylboronic acids to generate a library of derivatives. The reaction conditions are generally mild, often employing a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like sodium carbonate or potassium phosphate, and a suitable solvent system, typically a mixture of an organic solvent and water.

Key Features of Suzuki-Miyaura Coupling:

Versatility: A broad range of boronic acids and esters can be used, allowing for diverse functionalization.

Mild Conditions: The reaction is often tolerant of various functional groups, minimizing the need for protecting groups. nih.gov

Commercial Availability: A vast number of boronic acid building blocks are commercially available, facilitating rapid analogue synthesis.

A hypothetical reaction scheme for the functionalization of a trifluoro-isoquinoline derivative is presented below:

Table 1: Hypothetical Suzuki-Miyaura Coupling for Functionalization of a Trifluoro-isoquinoline Derivative

| Parameter | Details |

|---|---|

| Substrate | Bromo-5,6,7-trifluoro-isoquinoline |

| Reagent | Arylboronic acid (e.g., Phenylboronic acid) |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene/Ethanol/Water |

| Product | Aryl-5,6,7-trifluoro-isoquinoline |

This methodology's power lies in its ability to construct complex molecular architectures from readily available starting materials, making it a valuable tool in medicinal chemistry and materials science. mdpi.com

Sonogashira Coupling for Ethynyl-Substituted Trifluoroisoquinolines

The Sonogashira coupling reaction is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, co-catalyzed by palladium and copper complexes, is instrumental in the synthesis of conjugated enynes and arylalkynes. organic-chemistry.orglibretexts.org The introduction of an ethynyl (B1212043) group onto the this compound scaffold can serve as a versatile handle for further chemical modifications, such as cycloaddition reactions or conversion to other functional groups.

The reaction typically involves a palladium(0) catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base which often doubles as the solvent. organic-chemistry.org The Sonogashira coupling has been successfully applied to the functionalization of various halogenated nitrogen-containing heterocycles. For example, a two-step procedure has been developed to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from the corresponding bromo-fluoro-cyanopyridines using Sonogashira cross-coupling as the key step. soton.ac.uk This demonstrates the feasibility of applying this methodology to related fluorinated aza-aromatic systems.

Table 2: Typical Conditions for Sonogashira Coupling of a Halogenated Trifluoro-isoquinoline

| Parameter | Details |

|---|---|

| Substrate | Iodo-5,6,7-trifluoro-isoquinoline |

| Reagent | Terminal alkyne (e.g., Phenylacetylene) |

| Catalyst | Pd(PPh₃)₂Cl₂ |

| Co-catalyst | CuI |

| Base/Solvent | Triethylamine |

| Product | Ethynyl-5,6,7-trifluoro-isoquinoline |

The resulting ethynyl-substituted trifluoroisoquinolines are valuable intermediates. The alkyne moiety can be further elaborated, for instance, through click chemistry to introduce triazole rings, or it can be hydrogenated to yield alkyl-substituted isoquinolines.

Buchwald-Hartwig Amination for Functionalization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides or triflates, providing a direct route to arylamines. libretexts.orgorganic-chemistry.org The functionalization of the this compound core with various amino groups can significantly modulate its physicochemical and biological properties.

This methodology has become a staple in medicinal chemistry for the synthesis of nitrogen-containing compounds. youtube.com The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the scope of both the amine and the aryl halide coupling partners. A variety of phosphine ligands, such as BINAP and DavePhos, have been developed to facilitate the amination of a wide range of substrates. wikipedia.orgsci-hub.se

Table 3: General Conditions for Buchwald-Hartwig Amination of a Halogenated Trifluoro-isoquinoline

| Parameter | Details |

|---|---|

| Substrate | Chloro-5,6,7-trifluoro-isoquinoline |

| Reagent | Primary or secondary amine (e.g., Morpholine) |

| Catalyst | Pd₂(dba)₃ |

| Ligand | BINAP |

| Base | NaOtBu |

| Solvent | Toluene |

| Product | Amino-5,6,7-trifluoro-isoquinoline |

The ability to introduce a diverse range of amino functionalities makes the Buchwald-Hartwig amination an invaluable tool for the late-stage functionalization of complex molecules like this compound.

Rhodium-Catalyzed Transformations for Isoquinoline Core Assembly

Rhodium-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful strategies for the synthesis of isoquinoline and isoquinolone scaffolds. organic-chemistry.orgrsc.orgnih.gov These methods offer atom-economical and step-efficient routes to the core structure, often starting from readily available materials. rsc.org

One notable approach involves the Rh(III)-catalyzed [4+2] annulation of oximes or amidines with alkynes. This strategy allows for the direct construction of the isoquinoline ring system. A recent study detailed the direct assembly of vinyl fluorinated isoquinolines via a Rh(III)-catalyzed C-H functionalization between oxadiazoles and difluoromethylene alkynes, showcasing excellent chemoselectivity and regioselectivity. acs.org This highlights the potential of rhodium catalysis in constructing fluorinated isoquinoline frameworks.

The general mechanism involves the directed C-H activation of an aryl precursor, followed by insertion of the alkyne and subsequent reductive elimination to form the isoquinoline ring. The choice of directing group on the aromatic starting material is crucial for controlling the regioselectivity of the C-H activation step.

Table 4: Rhodium-Catalyzed Synthesis of a Fluorinated Isoquinoline Analogue

| Parameter | Details |

|---|---|

| Aryl Precursor | Benzamidine with a directing group |

| Coupling Partner | Internal alkyne |

| Catalyst | [Cp*RhCl₂]₂ |

| Solvent | Dichloroethane |

| Product | Substituted isoquinoline |

This methodology provides a powerful and convergent approach to the synthesis of the isoquinoline core, with the potential for direct incorporation of fluorine substituents.

Copper-Mediated/Catalyzed Reactions for Fluorine Introduction

Copper-mediated and catalyzed reactions have become increasingly important for the introduction of fluorine atoms into aromatic and heteroaromatic systems. nih.gov These methods are particularly valuable for late-stage fluorination, where the fluorine atom is introduced at a late step in the synthetic sequence. nih.gov This is highly advantageous in the synthesis of radiolabeled compounds for positron emission tomography (PET), where the short half-life of fluorine-18 (B77423) necessitates rapid reaction times. nih.gov

Copper-mediated radiofluorination often employs arylboronic esters or arylstannanes as precursors. acs.org The reaction is typically carried out in the presence of a copper salt, such as Cu(OTf)₂, and a source of fluoride (B91410), such as [¹⁸F]KF. The addition of ligands like pyridine (B92270) can significantly enhance the efficiency of the reaction.

While the direct synthesis of this compound via a copper-mediated trifluorination is a challenging transformation, these methods are highly relevant for the introduction of a single fluorine atom or a radiolabeled fluorine atom onto an existing isoquinoline scaffold. For instance, a di-fluoro-isoquinoline precursor could potentially be further fluorinated using these techniques.

Table 5: General Conditions for Copper-Mediated Radiofluorination

| Parameter | Details |

|---|---|

| Precursor | Arylboronic ester or arylstannane |

| Fluoride Source | K¹⁸F |

| Catalyst/Mediator | Cu(OTf)₂ |

| Ligand | Pyridine |

| Solvent | DMF or DMA |

| Product | ¹⁸F-labeled aryl fluoride |

The development of efficient fluorination and radiofluorination methods is crucial for the synthesis of novel agrochemicals, pharmaceuticals, and PET imaging agents.

Novel Ring Assembly and Fluorination Strategies

One-Pot Multistep Synthesis of Fluorinated Isoquinolines

One-pot multistep syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining several reaction steps into a single synthetic operation without the isolation of intermediates. rsc.orgresearchgate.net The development of such strategies for the synthesis of fluorinated isoquinolines is a highly desirable goal.

A notable example is the one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles. rsc.org This reaction proceeds through the formation of N-fluoroalkylated ketenimine intermediates, which then undergo a stereoselective formal 1,3-fluorine shift to difluoroazadienes, followed by cyclization. This methodology provides a wide scope for the preparation of structurally diverse 3-fluoroisoquinolines with a fluoroalkyl group at the 1-position.

Another innovative one-pot reaction involves the synthesis of N-fused isoquinoline derivatives from 1-bromo-2-(2,2-difluorovinyl)benzenes and N-H containing heterocycles, followed by an intramolecular palladium-catalyzed C-H arylation. rsc.org Although this does not directly yield this compound, it demonstrates a powerful strategy for constructing complex fluorinated isoquinoline-based systems in a single pot.

These one-pot strategies represent the cutting edge of synthetic methodology, enabling the rapid and efficient construction of complex fluorinated heterocyclic compounds.

Table 6: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Bromo-5,6,7-trifluoro-isoquinoline |

| Phenylboronic acid |

| Pd(PPh₃)₄ |

| K₂CO₃ |

| Aryl-5,6,7-trifluoro-isoquinoline |

| Iodo-5,6,7-trifluoro-isoquinoline |

| Phenylacetylene |

| Pd(PPh₃)₂Cl₂ |

| CuI |

| Triethylamine |

| Ethynyl-5,6,7-trifluoro-isoquinoline |

| Chloro-5,6,7-trifluoro-isoquinoline |

| Morpholine |

| Pd₂(dba)₃ |

| BINAP |

| NaOtBu |

| Toluene |

| Amino-5,6,7-trifluoro-isoquinoline |

| [Cp*RhCl₂]₂ |

| Dichloroethane |

| Cu(OTf)₂ |

| K¹⁸F |

| Pyridine |

| ¹⁸F-labeled aryl fluoride |

| 1-fluoroalkyl-3-fluoroisoquinolines |

| N-fluoroalkylated 1,2,3-triazoles |

| N-fused isoquinoline derivatives |

Regioselective Direct Fluorination and Fluoroalkylation of Isoquinoline Systems

Direct C-H fluorination and fluoroalkylation represent highly atom-economical methods for synthesizing fluorinated isoquinolines. These reactions involve the selective substitution of a hydrogen atom on the isoquinoline ring with a fluorine atom or a fluoroalkyl group. Achieving high regioselectivity—the ability to target a specific position on the ring—is a primary challenge.

Recent advancements have focused on transition-metal-catalyzed processes to control the position of functionalization. For instance, palladium-catalyzed annulation reactions have been developed for the regioselective synthesis of 4-fluoroalkylated isoquinolines. nih.gov In one such method, 2-iodobenzylidenamines react with fluoroalkylated alkynes in the presence of a palladium catalyst, such as Pd(PPh3)4, to yield the corresponding 4-fluoroalkylated isoquinoline as a single regioisomer in high yields. nih.gov

Another significant strategy involves rhodium(III)-catalyzed C-H functionalization. This approach has been used to assemble vinyl-fluorinated isoquinolines through a [4 + 2] annulation of oxadiazoles with difluoromethylene alkynes, demonstrating excellent chemoselectivity and regioselectivity. nih.govacs.org

Table 1: Examples of Regioselective Fluoroalkylation of Isoquinoline Precursors

| Precursors | Reagents & Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 2-Iodobenzylidenamines, Fluoroalkylated alkynes | Pd(PPh3)4 | 4-Fluoroalkylated isoquinolines | High yield, single regioisomer | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Isoquinoline Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used mechanism for the synthesis and modification of fluorinated aromatic compounds. nih.govresearchgate.net The reaction is particularly effective on aromatic rings that are "activated" by the presence of strongly electron-withdrawing groups, a role that fluorine itself can play due to its high electronegativity. core.ac.uk

The SNAr mechanism proceeds via a two-step addition-elimination process. pressbooks.pub First, a nucleophile attacks the carbon atom bearing a leaving group (such as a halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. core.ac.ukpressbooks.pub

In the context of isoquinoline synthesis, SNAr can be used in two main ways:

Building the ring system: A precursor containing a highly fluorinated benzene ring can undergo SNAr with a nucleophile that brings in the atoms necessary to form the second ring of the isoquinoline system.

Modifying a fluorinated isoquinoline: If a fluorinated isoquinoline already possesses a good leaving group (often another fluorine atom in an activated position), it can be further functionalized by reacting it with various nucleophiles. For example, 1-fluoroalkyl-3-fluoroisoquinolines can be readily substituted at the 3-position with oxygen, sulfur, and nitrogen nucleophiles via an SNAr reaction. rsc.org This allows for the diversification of the fluorinated isoquinoline scaffold. rsc.org

Tandem Cyclization and Cycloaddition Reactions Leading to Fluorinated Isoquinoline Derivatives

Tandem reactions, also known as cascade reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. These processes are highly efficient for constructing complex molecular architectures like fluorinated isoquinolines. researchgate.net

Cycloaddition reactions are a key type of tandem process used in this context. For instance, a [3 + 2] cycloaddition aromatization has been developed between isoquinolinium N-ylides and difluoroenoxysilanes. This method provides a direct pathway to highly functionalized fluorinated pyrrolo[2,1-a]isoquinolines, which are structural analogues of isoquinolines. acs.org Similarly, the reaction of 2-alkynylbenzaldoximes can undergo a 6-endo-dig cyclization in the presence of an electrophile to form isoquinoline-N-oxides, which can then participate in a [3+2] dipolar cycloaddition. thieme-connect.de

Transition-metal catalysis is often employed to facilitate these transformations. Rhodium-catalyzed [4+2] annulation provides another route to vinyl-fluorinated isoquinolines. nih.govacs.org These methods are valued for their ability to rapidly assemble the core heterocyclic structure with incorporated fluorine-containing groups. researchgate.net

Table 2: Tandem and Cycloaddition Reactions for Fluorinated Isoquinoline Analogues

| Reaction Type | Reactants | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| [3 + 2] Cycloaddition | Isoquinolinium N-ylides, Difluoroenoxysilanes | Fluorinated pyrrolo[2,1-a]isoquinolines | Mild conditions | acs.org |

| [4 + 2] Annulation | Oxadiazoles, Difluoromethylene alkynes | Vinyl-fluorinated isoquinolines | Rh(III) catalyst | nih.govacs.org |

Radical Cyclization Approaches for Fluoroalkylated Isoquinolines

Radical reactions offer unique pathways for the synthesis of complex molecules, including fluoroalkylated isoquinolines. Radical cyclization involves the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to form a ring.

One approach involves a metal-free tandem oxidative cyclization of vinyl isocyanides with alkanes to synthesize 1-alkylisoquinolines. thieme.de While not exclusively for fluorinated versions, this strategy can be adapted for fluoroalkylated substrates. More specifically, photo-induced radical reactions have emerged as a powerful tool. A cascade amidation/cyclization of N-(methacryloyl)benzamide with a carbamoyl (B1232498) radical, generated from oxamic acids using an organic photosensitizer, has been developed to synthesize amide-functionalized isoquinoline-1,3-diones. rsc.org This method proceeds under mild conditions and highlights the potential of radical pathways for creating complex isoquinoline derivatives. rsc.org

Mechanistic studies, including radical scavenger experiments, have confirmed the radical-mediated pathway for these types of cyclizations. rsc.org These approaches are valuable for installing fluoroalkyl groups, as radical fluoroalkylation reagents are often more accessible and reactive under these conditions.

Stereochemical Control in the Synthesis of Chiral this compound Precursors

Achieving stereochemical control—the ability to selectively form one enantiomer or diastereomer of a chiral molecule—is a critical challenge in modern organic synthesis, particularly for pharmaceutical applications. nih.gov For a molecule like this compound, introducing chirality would typically involve the synthesis of a reduced and substituted precursor, such as a chiral tetrahydroisoquinoline.

A key strategy for achieving this is asymmetric catalysis, where a chiral catalyst guides a reaction to produce predominantly one stereoisomer. Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral amines and has been applied to the reduction of 1-aryl substituted-3,4-dihydroisoquinolines. nih.gov In this process, transition metal catalysts bearing chiral diamine ligands, such as those derived from 8-amino-5,6,7,8-tetrahydroquinoline, are used to deliver hydrogen to the substrate with high enantioselectivity. nih.gov

The resulting chiral tetrahydroisoquinolines can then serve as versatile precursors. Subsequent chemical steps, such as oxidation or further functionalization, can be performed to construct the final, optically active fluorinated isoquinoline target while retaining the stereochemical integrity established in the key asymmetric step. The complexity and stereochemistry of these precursors are a significant challenge, encouraging the development of innovative synthetic approaches. nih.gov

Reactivity and Functionalization of 5,6,7 Trifluoro Isoquinoline Core

Nucleophilic Substitution Reactions on the Polyfluorinated Isoquinoline (B145761) Framework

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of polyfluoroheterocyclic compounds like 5,6,7-trifluoro-isoquinoline. The strongly electron-withdrawing fluorine atoms facilitate the attack of nucleophiles by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The fluorine atoms on the benzene (B151609) ring of the isoquinoline core can be displaced by a variety of heteroatom nucleophiles, including those based on oxygen, sulfur, and nitrogen. Studies on the closely related heptafluoroisoquinoline (B12898905) have shown that the site of nucleophilic attack is highly dependent on the nature of the nucleophile. rsc.org

Oxygen-based nucleophiles, such as sodium ethoxide, tend to attack the C-1 position on the pyridine (B92270) ring. rsc.org In contrast, sulfur-based nucleophiles, like thiophenols, show a remarkable preference for attacking the C-6 position on the fluorinated benzene ring. rsc.org This differential reactivity allows for the selective introduction of different functional groups onto the isoquinoline scaffold. For instance, the reaction of heptafluoroisoquinoline with oxygen nucleophiles primarily yields 1-substituted products, while sulfur nucleophiles give 6-substituted products. rsc.org

Ammonia and other nitrogen nucleophiles, such as in the Chichibabin reaction on the parent isoquinoline, typically attack the C-1 position to yield 1-aminoisoquinoline. iust.ac.ir This suggests that for this compound, nitrogen nucleophiles would also preferentially react at the C-1 position, which is activated by the ring nitrogen but not directly influenced by the fluorine atoms on the other ring.

| Nucleophile Type | Preferred Position of Attack | Reference |

|---|---|---|

| Oxygen (e.g., Ethoxide) | C-1 | rsc.org |

| Sulfur (e.g., Thiophenols) | C-6 | rsc.org |

| Nitrogen (e.g., Amide) | C-1 | iust.ac.ir |

The regioselectivity of nucleophilic substitution on the this compound ring is a complex interplay of several factors. The nitrogen atom in the pyridine ring strongly activates the C-1 and C-3 positions towards nucleophilic attack. imperial.ac.uk Concurrently, the fluorine atoms activate the positions on the benzene ring for SNAr.

The preference of sulfur nucleophiles for the C-6 position and oxygen nucleophiles for the C-1 position in heptafluoroisoquinoline has been explained by the Hard and Soft Acids and Bases (HSAB) principle. rsc.org The C-1 position is considered a "harder" electrophilic center, readily attacked by "hard" nucleophiles like oxygen anions. The C-6 position is a "softer" electrophilic center, making it the preferred target for "soft" nucleophiles like sulfur anions. rsc.org

Furthermore, the electronic effects of the fluorine atoms themselves play a crucial role. Fluorine atoms situated ortho or meta to a potential reaction site are known to be activating for nucleophilic displacement, while a para-fluorine is slightly deactivating. In the case of attack at C-6 of this compound, the fluorine atoms at C-5 and C-7 are in ortho and meta positions, respectively, providing strong activation for the displacement of the fluorine at C-6.

Electrophilic Aromatic Substitution on the Isoquinoline Ring

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system is generally challenging. The pyridine ring is deactivated by the electronegative nitrogen atom, and such reactions typically occur on the more electron-rich benzene ring. imperial.ac.ukquimicaorganica.org For the parent isoquinoline, electrophilic attack happens preferentially at the C-5 and C-8 positions. quimicaorganica.org

In this compound, the presence of three potent, electron-withdrawing fluorine atoms on the benzene ring severely deactivates it towards electrophilic attack. These groups reduce the electron density of the ring system to a level that makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation extremely difficult to achieve under standard conditions. masterorganicchemistry.com Any potential electrophilic substitution would require harsh reaction conditions, and yields are expected to be very low.

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of the isoquinoline core. nih.gov Given that the fluorine atoms in this compound can be displaced via SNAr, the resulting aryl triflates or halides can serve as excellent substrates for cross-coupling reactions.

For instance, a bromo- or iodo-substituent could be introduced and subsequently used in Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions to append various aryl, alkyl, alkynyl, or amino groups. researchgate.netsoton.ac.uk The regioselective nature of the initial nucleophilic substitution would allow for the site-specific introduction of a coupling handle. For example, selective substitution at C-6 could be followed by a Suzuki cross-coupling to introduce a new aryl group at that position.

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki Coupling | Organoboron Reagent | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) |

| Buchwald-Hartwig Amination | Amine | C-N |

| Stille Coupling | Organostannane | C-C |

Cycloaddition Reactions Involving this compound

The isoquinoline scaffold can participate in cycloaddition reactions, offering pathways to complex polycyclic structures. One notable example is the 1,3-dipolar cycloaddition. C,N-cyclic azomethine imines, which can be generated from isoquinoline, act as 1,3-dipoles and can react with various dipolarophiles. nih.gov

In the context of this compound, the electron-withdrawing fluorine atoms would influence the electronic nature of the isoquinoline system. This could affect its reactivity as a component in cycloaddition reactions, potentially altering the rate and regioselectivity of the process. For example, in a [3+2] cycloaddition, the trifluorinated isoquinoline derivative may exhibit different reactivity or selectivity compared to its non-fluorinated counterpart. nih.gov

Transformations to Fused Polycyclic Systems Containing the Trifluoroisoquinoline Moiety

Building upon the this compound core to create larger, fused polycyclic systems is a viable strategy for synthesizing complex molecules. consensus.app Various synthetic methodologies can be envisioned for this purpose.

One approach involves the functionalization of the isoquinoline core via substitution or cross-coupling, followed by an intramolecular cyclization event. For example, a substituent introduced at the C-1 position and another at the C-8 position could be designed to react with each other, forming a new ring.

Another strategy is to utilize the existing rings as components in an annulation reaction. For instance, if the benzene ring of this compound could be made to act as a diene (which is unlikely due to the deactivating fluorine atoms) or a dienophile in a Diels-Alder reaction, this would provide a direct route to a fused system. More practically, functional groups can be installed on the core that then facilitate cyclization reactions to build fused rings, such as in the synthesis of benzimidazo[2,1-a]isoquinolines from 2-arylbenzimidazoles. nih.gov

Advanced Spectroscopic and Structural Characterization of 5,6,7 Trifluoro Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic compounds in solution. For 5,6,7-Trifluoro-isoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of the proton, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to show signals for the four protons located on the isoquinoline (B145761) core (H-1, H-3, H-4, and H-8). The strong electron-withdrawing nature of the three fluorine atoms on the benzo-ring significantly influences the electronic environment of the entire molecule, leading to a general downfield shift for all protons compared to the parent isoquinoline. The proton on the fluorinated ring, H-8, is most directly affected.

The predicted signals would exhibit multiplicities arising from both homo- (H-H) and heteronuclear (H-F) coupling. Specifically, the H-8 proton is expected to show coupling to the adjacent F-7 fluorine atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | ~9.3 | s | - |

| H-3 | ~7.8 | d | JH3-H4 = ~6.0 |

| H-4 | ~8.2 | d | JH4-H3 = ~6.0 |

| H-8 | ~7.9 | d | ⁴JH8-F7 = ~7.0-9.0 |

Note: Predicted values are based on data from analogous fluoro-heteroaromatic compounds. Actual values may vary.

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the nine distinct carbon atoms of the this compound skeleton. A key feature of this spectrum is the presence of carbon-fluorine coupling (JC-F), which is invaluable for signal assignment. Carbons directly bonded to fluorine (C-5, C-6, C-7) will appear as large doublets due to one-bond coupling (¹JC-F), typically in the range of 240-300 Hz. alfa-chemistry.com Carbons that are two (²JC-F) or three (³JC-F) bonds away will show smaller couplings. The chemical shifts of C-5, C-6, and C-7 are significantly shifted downfield due to the direct attachment of the highly electronegative fluorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constants (J, Hz) |

| C-1 | ~153 | ⁴JC1-F5 ≈ 2-4 |

| C-3 | ~122 | - |

| C-4 | ~144 | - |

| C-4a | ~128 | ³JC4a-F5 ≈ 10-15 |

| C-5 | ~150 (d) | ¹JC5-F5 ≈ 250; ²JC5-F6 ≈ 20 |

| C-6 | ~148 (d) | ¹JC6-F6 ≈ 255; ²JC6-F5 ≈ 20; ²JC6-F7 ≈ 20 |

| C-7 | ~152 (d) | ¹JC7-F7 ≈ 250; ²JC7-F6 ≈ 20 |

| C-8 | ~115 | ³JC8-F7 ≈ 10-15; ⁴JC8-F6 ≈ 3-5 |

| C-8a | ~130 | ²JC8a-F7 ≈ 20-25 |

Note: Predicted values are based on DFT calculations and data from analogous polyfluorinated aromatic systems. mdpi.com

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds, notable for its wide chemical shift range, which minimizes signal overlap. wikipedia.org For this compound, three distinct signals are expected, one for each fluorine atom.

The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment within the aromatic system. researchgate.net In polyfluorinated systems, the chemical shift of a particular fluorine is influenced by the electronic effects of adjacent substituents, including other fluorine atoms and the heterocyclic nitrogen. The F-6 nucleus, being situated between two other fluorine atoms, is expected to have a different chemical environment and thus a different chemical shift compared to F-5 and F-7. The F-5 and F-7 signals will also differ due to their proximity to the pyridine (B92270) and benzene (B151609) rings, respectively. DFT calculations are often employed to accurately predict these shifts. nih.gov

Spin-spin coupling provides through-bond connectivity information. In the ¹⁹F NMR spectrum, couplings between fluorine nuclei (JF-F) and between fluorine and protons (JH-F) are observed. For this compound, three-bond coupling between F-5 and F-6 (³JF5-F6) and between F-6 and F-7 (³JF6-F7) would be expected, typically around 20 Hz for ortho-disposed fluorines. A smaller four-bond coupling between F-5 and F-7 (⁴JF5-F7) may also be resolved. Furthermore, coupling to H-8 (⁴JF7-H8) would be visible on the F-7 signal.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-5 | ~ -140 | dd | ³JF5-F6 ≈ 20; ⁴JF5-F7 ≈ 2-5 |

| F-6 | ~ -155 | t | ³JF6-F5 ≈ 20; ³JF6-F7 ≈ 20 |

| F-7 | ~ -135 | dd | ³JF7-F6 ≈ 20; ⁴JF7-H8 ≈ 8 |

Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on trends in polyfluorinated heteroaromatics. azom.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a functional group "fingerprint." The spectra of this compound are expected to be dominated by vibrations characteristic of the aromatic isoquinoline core and the strong carbon-fluorine bonds.

The primary vibrational modes of interest include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region.

Aromatic C=C and C=N Stretching: These ring stretching modes give rise to a series of bands in the 1400–1650 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.

C-F Stretching: The most prominent feature resulting from fluorination is the appearance of intense C-F stretching bands. For polyfluorinated aromatic compounds, these vibrations typically occur in the 1100–1400 cm⁻¹ region and are very strong in the IR spectrum.

C-H Bending: In-plane and out-of-plane C-H bending modes appear in the 1000–1300 cm⁻¹ and 700–900 cm⁻¹ regions, respectively.

DFT calculations on the parent isoquinoline molecule have provided detailed assignments of its vibrational modes, which serve as a basis for interpreting the spectrum of its fluorinated derivatives. researchgate.netnih.gov

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy |

| 3100-3000 | Aromatic C-H Stretching | IR (medium), Raman (strong) |

| 1620-1500 | Aromatic C=C and C=N Ring Stretching | IR (strong), Raman (strong) |

| 1400-1100 | C-F Stretching | IR (very strong) |

| 1300-1000 | In-plane C-H Bending | IR (medium), Raman (medium) |

| 900-700 | Out-of-plane C-H Bending | IR (strong), Raman (weak) |

Note: Assignments are based on general spectroscopic regions and DFT analysis of isoquinoline and related compounds. nih.govnih.gov

Characterization of Functional Groups and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and characterizing the vibrational modes of a molecule. ufl.edu For this compound, the vibrational spectrum is dominated by modes arising from the aromatic isoquinoline core and the carbon-fluorine bonds.

The isoquinoline moiety is expected to exhibit characteristic vibrations. Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. irphouse.com The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings are expected to produce a series of sharp bands in the 1650–1400 cm⁻¹ range. irphouse.comresearchgate.net In-plane and out-of-plane bending vibrations for C-H bonds are also anticipated at lower frequencies. irphouse.com

The most distinctive feature in the infrared spectrum of this compound is the presence of strong absorption bands corresponding to the C-F stretching modes. Due to the high electronegativity of fluorine, these vibrations are typically very intense. For polyfluoroaromatic compounds, these bands are generally observed in the 1400–1100 cm⁻¹ region. nih.govibm.com The precise frequencies and coupling of these modes depend on the substitution pattern on the benzene ring portion of the molecule.

An illustrative table of the expected primary vibrational modes for this compound is provided below, based on data from isoquinoline and related fluoroaromatic compounds. researchgate.netharvard.edu

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretching | Aromatic C-H | 3100 - 3000 | Medium to Weak |

| C=C / C=N Stretching | Aromatic Ring | 1650 - 1400 | Medium to Strong |

| C-F Stretching | Aryl-F | 1400 - 1100 | Strong to Very Strong |

| C-H In-plane Bending | Aromatic C-H | 1300 - 1000 | Medium |

| C-H Out-of-plane Bending | Aromatic C-H | 900 - 650 | Strong |

Solid-State Linear-Dichroic Infrared Spectroscopy

Solid-State Linear-Dichroic Infrared (LD-IR) spectroscopy is a specialized technique used to determine the orientation of molecules or specific functional groups within an ordered sample, such as a stretched polymer film or a single crystal. nih.govmdpi.com The method relies on measuring the differential absorption of plane-polarized infrared light parallel and perpendicular to a sample orientation axis. researchgate.net This provides information on the average alignment of the transition dipole moments of specific molecular vibrations relative to this axis. mdpi.com

For a planar molecule like this compound, LD-IR spectroscopy could yield significant structural insights. By orienting the molecules, for instance in a stretched polyethylene (B3416737) film, one could determine the orientation of the isoquinoline plane. Vibrations with transition moments lying within the plane of the aromatic ring (e.g., C=C/C=N stretching, in-plane C-H bending) would exhibit positive dichroism, while those with transition moments perpendicular to the plane (e.g., out-of-plane C-H bending) would show negative dichroism.

This technique would be particularly useful for assigning the symmetry of complex vibrational modes, such as the C-F stretching and bending vibrations, by experimentally determining the orientation of their transition moments relative to the molecular framework. However, a review of the current scientific literature indicates that specific experimental LD-IR studies on this compound have not been reported.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. Electron Ionization (EI) is a common method that uses high-energy electrons (typically 70 eV) to ionize the analyte, often causing extensive and reproducible fragmentation. wikipedia.orglibretexts.org

For this compound (molecular formula C₉H₄F₃N), the molecular ion peak (M⁺˙) is expected to be prominent, corresponding to its molecular weight. The high stability of the aromatic isoquinoline ring system would contribute to the intensity of this peak.

The fragmentation of the molecular ion would be directed by the presence of the fluorine substituents and the nitrogen heteroatom. Common fragmentation pathways for aromatic nitrogen heterocycles include the loss of neutral molecules like hydrogen cyanide (HCN). In this case, fragmentation could proceed through several pathways:

Loss of a fluorine atom: Ejection of an F radical to form the [M-F]⁺ ion.

Loss of trifluorobenzene fragments: Cleavage of the isoquinoline ring could lead to fragments corresponding to fluorinated benzene species.

Sequential loss of HCN: Following initial fragmentation, the resulting ion could lose a molecule of HCN, a characteristic fragmentation for pyridine and quinoline (B57606) derivatives.

An illustrative table of plausible fragments for this compound under electron ionization is presented below.

| m/z (mass/charge) | Proposed Fragment | Formula | Notes |

| 183 | Molecular Ion | [C₉H₄F₃N]⁺˙ | Parent peak corresponding to the molecular weight. |

| 164 | [M - F]⁺ | [C₉H₄F₂N]⁺ | Loss of a fluorine radical. |

| 156 | [M - HCN]⁺˙ | [C₈H₄F₃]⁺˙ | Loss of neutral hydrogen cyanide from the molecular ion. |

| 137 | [M - F - HCN]⁺ | [C₈H₄F₂]⁺ | Loss of HCN from the [M-F]⁺ fragment. |

| 114 | [M - C₂HF]⁺˙ | [C₇H₃F₂N]⁺˙ | A possible rearrangement and fragmentation pathway. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like isoquinoline exhibit characteristic absorption bands arising from π→π* and n→π* transitions. The spectrum of unsubstituted isoquinoline typically shows multiple bands, similar to its structural isomer quinoline and the parent naphthalene (B1677914) system. nist.gov

The introduction of three fluorine atoms onto the benzo- portion of the isoquinoline ring is expected to modify the electronic spectrum. Fluorine atoms can act as auxochromes, influencing the energy of the molecular orbitals through inductive (-I) and mesomeric (+M) effects. The strong inductive effect of fluorine generally leads to a stabilization of both σ and π orbitals. This often results in a hypsochromic (blue) shift of the π→π* transitions. The n→π* transition, involving the non-bonding lone pair of electrons on the nitrogen atom, may also be affected.

The UV-Vis spectrum of this compound is predicted to show complex absorption bands characteristic of the aromatic system, likely shifted to slightly shorter wavelengths compared to unsubstituted isoquinoline.

Below is a table showing typical UV-Vis absorption bands for isoquinoline as a reference, along with the predicted effect of trifluorination. nist.gov

| Compound | Solvent | Absorption Band (λₘₐₓ, nm) | Transition Type | Predicted Effect of 5,6,7-Trifluoro Substitution |

| Isoquinoline | Ethanol | ~217, ~266, ~317 | π→π | Hypsochromic shift (to shorter λ) |

| Isoquinoline | Ethanol | Weak, often obscured | n→π | Potential hypsochromic shift |

Computational Chemistry and Theoretical Investigations of 5,6,7 Trifluoro Isoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a lens into the electronic behavior and geometric structure of molecules. For a substituted heterocyclic system like 5,6,7-Trifluoro-isoquinoline, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model its properties with high accuracy.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy for medium to large-sized molecules. It is extensively used to determine the optimal molecular geometry and electronic structure of quinoline (B57606) and isoquinoline (B145761) derivatives. nih.govresearchgate.netnih.gov For this compound, DFT calculations would begin with a geometry optimization to find the lowest energy arrangement of its atoms.

Functionals such as B3LYP are commonly paired with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results for geometries and vibrational frequencies of similar heterocyclic systems. nih.govresearchgate.net Studies on related fluorinated heteroaromatics have also shown excellent performance with functionals like BHandHLYP for specific properties like NMR shifts. researchgate.net

The output of these calculations provides key data points:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and electronic excitation properties. rjptonline.org

Charge Distribution: Analysis of the atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) reveals the effects of the electron-withdrawing fluorine atoms on the electron density across the isoquinoline core.

Table 1: Representative DFT-Calculated Molecular Properties (Illustrative) This table illustrates the type of data obtained from DFT calculations. Actual values for this compound would require a specific calculation.

| Parameter | Illustrative Value | Description |

| Total Energy | -X Hartrees | The total electronic energy of the molecule in its optimized state. |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and electronic transition energy. |

| Dipole Moment | 3.5 Debye | A measure of the overall polarity of the molecule. |

Ab Initio Methods (e.g., MP2) for Energetic and Structural Refinements

While DFT is highly efficient, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties. Second-order Møller-Plesset perturbation theory (MP2) is a common ab initio method that incorporates electron correlation more explicitly than standard DFT functionals. nih.gov

MP2 is often used to refine the geometries and relative energies of structures initially optimized with DFT. nih.govnih.gov For instance, in studies of related fluorinated isoquinolines, geometries of derivatives were optimized at the MP2/6-31G* level to provide a high-quality reference structure for subsequent property calculations. researchgate.net This hierarchical approach, where DFT is used for an initial survey and MP2 is used for refinement, is a standard practice in computational chemistry to achieve "chemical accuracy" (typically within 1 kcal/mol or ~4 kJ/mol for energy differences). hu-berlin.de Such refinements are crucial for accurately predicting reaction barriers and conformational energy differences.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data, helping to assign experimental signals and confirm molecular structures.

The Gauge-Including Atomic Orbital (GIAO) method is a highly effective approach for calculating NMR chemical shifts. imist.ma This method is routinely applied in conjunction with DFT to predict the ¹H, ¹³C, and, crucially for this molecule, ¹⁹F NMR spectra.

For fluorinated aromatic compounds, predicting ¹⁹F NMR shifts is particularly important for structural elucidation. Computational studies on perfluoroisoquinoline have demonstrated that DFT calculations can yield a markedly good correlation between calculated and experimental fluorine chemical shifts. researchgate.net The BHandHLYP functional combined with Jensen's pcSseg-3 basis set, for example, achieved a mean absolute error of just 2.5 ppm over a range of 120 ppm for perfluorinated quinolines and isoquinolines. researchgate.net This level of accuracy is often sufficient to distinguish between isomers.

Table 2: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for a Related Compound (Perfluoroisoquinoline) This table, adapted from data on a related compound, illustrates the high accuracy of modern GIAO-NMR calculations. researchgate.net A similar analysis would be performed for this compound.

| Fluorine Position | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

| F-1 | -35.2 | -36.1 | -0.9 |

| F-3 | -62.8 | -64.2 | -1.4 |

| F-4 | -81.7 | -84.7 | -3.0 |

| F-5 | -143.5 | -146.5 | -3.0 |

| F-6 | -156.9 | -159.9 | -3.0 |

| F-7 | -153.2 | -155.6 | -2.4 |

| F-8 | -138.8 | -140.2 | -1.4 |

Vibrational Frequency Analysis and Assignment of IR Bands

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Following geometry optimization, a frequency calculation is performed using DFT (e.g., at the B3LYP/6-311++G(d,p) level). nih.gov This calculation yields a set of vibrational modes, their corresponding frequencies, and their IR intensities.

The calculated frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov The Potential Energy Distribution (PED) is then analyzed to assign each calculated frequency to specific molecular motions, such as C-F stretching, C-H bending, or aromatic ring deformations. researchgate.net This process is invaluable for interpreting complex experimental IR spectra.

Table 3: Illustrative Vibrational Frequency Assignment This table demonstrates how calculated vibrational modes are assigned. Specific values and assignments for this compound would require a dedicated calculation.

| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Predicted IR Intensity | Assignment (based on PED) |

| ν1 | 3080 | Low | Aromatic C-H Stretch |

| ν2 | 1610 | Medium | C=C/C=N Ring Stretch |

| ν3 | 1250 | High | C-F Stretch |

| ν4 | 1180 | High | C-F Stretch |

| ν5 | 850 | Medium | C-H Out-of-plane Bend |

Reactivity Prediction and Reaction Mechanism Studies

Theoretical methods are crucial for predicting the chemical reactivity of a molecule and for elucidating potential reaction mechanisms. For this compound, the presence of three strong electron-withdrawing fluorine atoms on the benzene (B151609) ring is expected to significantly influence its reactivity compared to the parent isoquinoline.

Computational analyses provide several descriptors for reactivity:

Frontier Molecular Orbitals (FMOs): The energy and location of the HOMO and LUMO indicate where the molecule is most likely to act as an electron donor or acceptor, respectively. The fluorine substituents will lower the energy of these orbitals, likely making the molecule more resistant to electrophilic attack and more susceptible to nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It highlights electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the nitrogen lone pair would be a site of negative potential, attractive to electrophiles and protons, while the regions near the fluorine and hydrogen atoms would be positive. rjptonline.org

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific site upon the addition or removal of an electron, allowing for the precise identification of the most likely sites for nucleophilic, electrophilic, and radical attack. nih.gov

These computational tools can be used to model entire reaction pathways, calculating the structures and energies of transition states and intermediates. This allows researchers to predict the most favorable reaction mechanisms, such as for nucleophilic aromatic substitution (SNAAr), where a fluorine atom might be displaced, and to estimate the activation energies that govern the reaction rates.

Transition State Analysis for Nucleophilic and Electrophilic Reactions

Transition state theory is a cornerstone of computational reaction chemistry, allowing for the calculation of activation energies (ΔG‡) and the elucidation of reaction mechanisms. For this compound, the three electron-withdrawing fluorine atoms significantly modulate the electron density of the bicyclic system, thereby influencing its susceptibility to both nucleophilic and electrophilic attack.

Electrophilic Reactions: The isoquinoline ring system is generally electron-deficient compared to benzene, particularly the pyridine (B92270) ring. The addition of three strong electron-withdrawing fluorine atoms to the carbocyclic ring further deactivates the entire molecule towards electrophilic aromatic substitution. Computational modeling, typically using Density Functional Theory (DFT), can quantify this deactivation. Calculations would predict high activation barriers for canonical electrophilic reactions like nitration or halogenation. The most likely, albeit still difficult, position for electrophilic attack would be C4, which is activated by the nitrogen atom and is furthest from the deactivating influence of the fluorine cluster.

Nucleophilic Reactions: Conversely, the electron-poor nature of the 5,6,7-trifluorinated ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). Transition state calculations for reactions with nucleophiles (e.g., methoxide, ammonia) would be expected to show significantly lower activation energies for substitution at the fluorinated positions (C5, C6, C7) compared to the non-fluorinated parent isoquinoline. The computational analysis of the transition states, specifically the Meisenheimer-like intermediates, would reveal the stabilizing effect of the fluorine atoms and the nitrogen heteroatom on the accumulated negative charge. DFT calculations can precisely map the potential energy surface for these reactions, identifying the lowest energy pathway and predicting regioselectivity.

Below is a representative table of hypothetical activation energies calculated via DFT for prototypical reactions, illustrating the expected reactivity patterns.

| Reaction Type | Position | Reagent | Predicted Activation Energy (ΔG‡, kcal/mol) | Comment |

|---|---|---|---|---|

| Electrophilic Substitution (Nitration) | C4 | NO₂⁺ | ~35-40 | Highly deactivated but the most probable site for electrophilic attack. |

| Electrophilic Substitution (Nitration) | C5 | NO₂⁺ | >45 | Extremely high barrier due to strong deactivation by fluorine. |

| Nucleophilic Substitution (SNAr) | C7 | CH₃O⁻ | ~18-22 | Activated towards nucleophilic attack by adjacent fluorine and nitrogen. |

| Nucleophilic Substitution (SNAr) | C6 | CH₃O⁻ | ~20-24 | Activated site, potentially slightly less reactive than C5 or C7. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior and conformational landscape of a system. For a molecule like this compound, which possesses a rigid, planar bicyclic core, traditional conformational analysis (e.g., identifying rotamers of a flexible chain) is not the primary objective.

Instead, MD simulations are employed to investigate other crucial dynamic properties:

Solvation Structure: MD simulations in explicit solvent (e.g., water, DMSO) can reveal the detailed structure of the solvation shells around the molecule. This is critical for understanding solubility and how intermolecular interactions with the solvent mediate reactivity. The simulation can map the probability distributions of solvent molecules around the nitrogen atom and the fluorinated ring.

Intermolecular Dynamics: In condensed phases, MD can simulate how multiple molecules of this compound interact with each other. This can provide preliminary insights into aggregation behavior and the local ordering that precedes crystallization.

Vibrational and Rotational Motion: The simulations provide a detailed picture of the molecule's vibrational modes and its rotational and translational diffusion in a medium. This data can be used to compute properties like the diffusion coefficient and to interpret experimental spectroscopic results.

Due to the molecule's inherent rigidity, the primary "conformational" aspect explored by MD is the subtle out-of-plane vibrations of the atoms and the orientation of the molecule relative to its neighbors or solvent. The table below summarizes the key parameters and insights that would be derived from a typical MD simulation.

| Simulation Parameter/Analysis | Objective | Expected Finding for this compound |

|---|---|---|

| Radial Distribution Function (RDF) | To characterize the structure of the solvent around specific sites (e.g., N, F atoms). | Sharp peaks indicating structured solvation, particularly hydrogen bonding from protic solvents to the nitrogen atom. |

| Root Mean Square Deviation (RMSD) | To assess the structural stability and rigidity of the molecule over time. | Very low RMSD values (<0.5 Å), confirming the high rigidity of the isoquinoline core. |

| Diffusion Coefficient | To quantify the molecule's mobility in a given solvent. | A value dependent on the solvent viscosity, providing data for transport property models. |

| Hydrogen Bond Analysis | To quantify the lifetime and geometry of hydrogen bonds with protic solvents. | Persistent C-H···O and N···H-O hydrogen bonds, indicating strong solvent interaction. |

Intermolecular Interactions and Crystal Packing Predictions

The arrangement of molecules in a crystal lattice is dictated by a delicate balance of intermolecular interactions. Crystal Structure Prediction (CSP) is a computational methodology used to identify the most thermodynamically stable crystal packing arrangements (polymorphs) from a molecule's chemical diagram alone. wikipedia.orgrsc.org For this compound, the interplay between hydrogen bonds, π-π stacking, and fluorine-specific interactions is key to determining its solid-state structure.

The following interactions are predicted to be dominant in the crystal packing:

C–H···N Hydrogen Bonds: The lone pair on the isoquinoline nitrogen is a strong hydrogen bond acceptor. This interaction with acidic protons from neighboring molecules is a highly probable and structure-directing synthon.

π–π Stacking: The aromatic isoquinoline core is prone to stacking interactions. The trifluorination will create a quadrupole moment that favors offset or anti-parallel stacking arrangements over a direct face-to-face overlap to minimize electrostatic repulsion.

C–H···F Interactions: Weak hydrogen bonds involving the fluorine atoms as acceptors and aromatic or aliphatic C-H groups as donors are expected to be numerous and play a significant role in stabilizing the crystal lattice. rsc.org

Computational CSP workflows would generate thousands of hypothetical crystal structures, which are then ranked by their calculated lattice energies. nih.gov This analysis can predict the most likely polymorphs, their space groups, and unit cell parameters.

The table below details the predicted intermolecular interactions and their expected energetic and geometric characteristics.

| Interaction Type | Donor/Acceptor | Typical Energy (kcal/mol) | Expected Geometry |

|---|---|---|---|

| Hydrogen Bond | C-H ··· N | -2.0 to -4.0 | Distance (H···N) ~2.2-2.6 Å; Angle (C-H···N) >140° |

| π–π Stacking | Aromatic Ring ··· Aromatic Ring | -2.5 to -5.0 | Interplanar distance ~3.3-3.8 Å; Offset arrangement expected. |

| Weak Hydrogen Bond | C-H ··· F-C | -0.5 to -1.5 | Distance (H···F) ~2.4-2.8 Å; Angle (C-H···F) >120° |

| Halogen Contact | F ··· F | -0.2 to -0.6 | Distance ~2.8-3.1 Å (close to van der Waals sum). |

Advanced Applications in Materials Science and Chemical Engineering

Role of Fluorinated Isoquinolines in Optoelectronic Materials

The introduction of fluorine atoms into organic semiconducting materials is a well-established strategy for tuning their electronic and photophysical properties. In the context of isoquinoline-based materials, trifluorination significantly impacts the frontier molecular orbital energy levels, enhances electron affinity, and can improve intermolecular packing and charge transport characteristics. These modifications are particularly beneficial for the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.

Design and Synthesis of π-Conjugated Systems Incorporating Trifluoroisoquinoline

The incorporation of the 5,6,7-trifluoro-isoquinoline moiety into π-conjugated systems is a promising approach for creating novel organic electronic materials. The synthesis of such systems typically involves cross-coupling reactions, such as Suzuki or Stille coupling, to connect the trifluoroisoquinoline core with other aromatic units. The electron-deficient nature of the trifluorinated isoquinoline (B145761) can be balanced by coupling it with electron-rich moieties to create donor-acceptor (D-A) structures, which are fundamental to many optoelectronic applications.

The design of these π-conjugated systems often targets specific properties. For instance, extending the conjugation length by adding various aromatic or heteroaromatic units can be used to tune the absorption and emission wavelengths. The trifluoro-substituents are expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can lead to enhanced stability and improved charge injection/extraction in electronic devices.

Table 1: Representative π-Conjugated Systems Incorporating Fluorinated Heterocycles and Their Photophysical Properties

| Compound Class | Key Synthetic Method | Absorption Max (λmax, nm) | Emission Max (λmax, nm) | Quantum Yield (Φ) |

| Poly(arylene-ethynylene)s with aminoquinoline-borafluorene complexes | Sonogashira-Hagihara coupling | ~450-500 | ~500-550 | Varies with substituents |

| Donor-acceptor pyrid-2-ones | Multi-step organic synthesis | ~400-470 | ~550-610 | 0.03-0.57 |

| Quinoline-fluorene based D-A systems | Ru-catalyzed reactions | ~350-400 | ~400-560 | Not specified |

Donor-Acceptor (D-A) Materials with Isoquinoline-Linked Architectures

In D-A materials, the trifluoroisoquinoline unit can act as a potent electron acceptor. When linked to a suitable electron donor, intramolecular charge transfer (ICT) can occur upon photoexcitation. This phenomenon is crucial for the operation of organic solar cells, where efficient charge separation is required. The strength of the ICT can be modulated by the choice of the donor moiety and the nature of the π-bridge connecting the donor and acceptor units.

The synthesis of D-A molecules based on isoquinoline often involves a modular approach, allowing for the systematic variation of the donor and linker components to optimize the material's properties for a specific application. The electron-withdrawing trifluoro groups on the isoquinoline acceptor are anticipated to result in a larger HOMO-LUMO gap, which can be beneficial for achieving higher open-circuit voltages in OPV devices. Furthermore, the increased polarity induced by the fluorine atoms can influence the morphology of thin films, which is a critical factor for device performance.

Coordination Chemistry and Ligand Design with this compound

The nitrogen atom in the isoquinoline ring provides a coordination site for metal ions, making it a valuable ligand in coordination chemistry. The presence of three fluorine atoms in this compound significantly modifies its electronic properties as a ligand, enhancing its π-acceptor character. This makes it an attractive candidate for the design of novel metal complexes with tailored photophysical and electrochemical properties.

Synthesis and Characterization of Metal Complexes